molecular formula C10H19NO B13088483 8-Methyl-1-oxa-5-azaspiro[5.5]undecane

8-Methyl-1-oxa-5-azaspiro[5.5]undecane

Cat. No.: B13088483
M. Wt: 169.26 g/mol
InChI Key: KDXSELPLEFPHKU-UHFFFAOYSA-N
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Description

General Overview of Spirocyclic Architectures in Organic Chemistry

Spirocyclic compounds are a fascinating class of organic molecules characterized by two or more rings connected by a single common atom, known as the spiro atom. This unique structural arrangement imparts a distinct three-dimensionality that sets them apart from their linear or fused-ring counterparts. The inherent rigidity and defined spatial orientation of substituents on a spirocyclic scaffold can lead to enhanced binding affinity and selectivity for biological targets, making them highly attractive in drug discovery.

The presence of a quaternary spirocenter introduces a level of molecular complexity that can be advantageous for exploring chemical space. By moving away from flat, two-dimensional structures, chemists can design molecules that better mimic the intricate shapes of natural products and biological macromolecules. This has led to the incorporation of spirocyclic motifs in a variety of bioactive compounds and approved drugs.

Structural Characteristics and Unique Features of the 1-Oxa-5-azaspiro[5.5]undecane Scaffold

The 1-oxa-5-azaspiro[5.5]undecane scaffold is a heterocyclic system featuring a ten-membered bicyclic structure with a shared carbon atom. The nomenclature indicates the presence of an oxygen atom at the first position and a nitrogen atom at the fifth position within the spirocyclic framework. The numbers in the brackets, [5.5], denote the number of atoms in each ring, excluding the spiro atom. In this case, both rings are six-membered.

The inherent chirality of many spirocyclic systems, including substituted 1-oxa-5-azaspiro[5.5]undecanes, is another key feature. The spiro atom can be a stereocenter, leading to the existence of enantiomers that may exhibit different biological activities. This stereochemical complexity presents both a challenge and an opportunity for synthetic chemists to develop enantioselective synthetic routes.

Research Landscape and Emerging Directions for 8-Methyl-1-oxa-5-azaspiro[5.5]undecane and Related Derivatives

While specific research on this compound is not extensively documented in publicly available literature, the broader class of 1-oxa-azaspiro[5.5]undecane derivatives is an active area of investigation. Researchers are exploring the synthesis and biological evaluation of these compounds for a range of therapeutic applications.

For example, derivatives of the related 1-oxa-9-azaspiro[5.5]undecane scaffold have been synthesized and investigated for their potential as antituberculosis agents. These compounds are being explored as inhibitors of the MmpL3 protein in M. tuberculosis osi.lvosi.lvdntb.gov.ua. Furthermore, sulfonamide derivatives of this scaffold have been synthesized and studied as carbonic anhydrase inhibitors, which have applications in treating various diseases researchgate.net.

In a similar vein, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme implicated in chronic kidney diseases nih.gov. Another study highlighted 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual µ-opioid receptor agonists and σ1 receptor antagonists, suggesting their potential for the development of novel pain therapeutics acs.org.

These examples underscore the versatility of the 1-oxa-azaspiro[5.5]undecane scaffold in medicinal chemistry. The modular nature of its synthesis allows for the introduction of various functional groups at different positions, enabling the fine-tuning of pharmacological properties. Future research in this area is likely to focus on the development of efficient and stereoselective synthetic methodologies to access a wider range of derivatives. Elucidation of the structure-activity relationships of these compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic profiles for various biological targets. The exploration of compounds like this compound and its analogues holds promise for the discovery of new and effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

10-methyl-1-oxa-5-azaspiro[5.5]undecane

InChI

InChI=1S/C10H19NO/c1-9-4-2-5-10(8-9)11-6-3-7-12-10/h9,11H,2-8H2,1H3

InChI Key

KDXSELPLEFPHKU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)NCCCO2

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of 1 Oxa 5 Azaspiro 5.5 Undecane Derivatives

Functional Group Interconversions on the Spiro Undecane System

The primary site for functional group interconversion on the 1-oxa-5-azaspiro[5.5]undecane core is the secondary amine at the 5-position. This nitrogen atom possesses a lone pair of electrons, making it both nucleophilic and basic, which allows for a variety of classical amine chemistries.

Key potential transformations include:

N-Alkylation: The secondary amine can be converted to a tertiary amine via reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. This is a fundamental method for introducing alkyl substituents onto the nitrogen.

N-Acylation: Reaction with acyl chlorides, acid anhydrides, or activated esters will form the corresponding N-acyl derivatives (amides). This transformation is typically robust and can be used to introduce a wide array of carbonyl-containing moieties.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base would yield sulfonamides. This conversion significantly alters the electronic properties of the nitrogen, removing its basicity.

N-Arylation: The nitrogen could potentially undergo coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form N-aryl derivatives, thereby connecting the spirocyclic core to aromatic systems.

Oxidation: Strong oxidizing agents could potentially oxidize the secondary amine to a nitroxide radical or other oxidized species, although ring-opening or other side reactions might occur under harsh conditions.

The ether linkage in the tetrahydropyran (B127337) ring is generally stable and less reactive. Cleavage would require harsh conditions, such as strong Lewis acids or proton acids (e.g., HBr, BBr₃), and would likely be non-selective, leading to the decomposition of the spirocyclic core.

The following table illustrates potential functional group interconversions at the nitrogen atom.

Starting MaterialReagent(s)Expected Product ClassReaction Type
1-Oxa-5-azaspiro[5.5]undecaneR-X (Alkyl Halide), BaseN-Alkyl-1-oxa-5-azaspiro[5.5]undecaneN-Alkylation
1-Oxa-5-azaspiro[5.5]undecaneRCOCl (Acyl Chloride), BaseN-Acyl-1-oxa-5-azaspiro[5.5]undecaneN-Acylation
1-Oxa-5-azaspiro[5.5]undecaneRSO₂Cl (Sulfonyl Chloride), BaseN-Sulfonyl-1-oxa-5-azaspiro[5.5]undecaneN-Sulfonylation
1-Oxa-5-azaspiro[5.5]undecaneR-CHO, NaBH(OAc)₃N-Alkyl-1-oxa-5-azaspiro[5.5]undecaneReductive Amination

This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not available.

Derivatization Strategies for Peripheral Substituents

Building upon the fundamental reactions described above, derivatization strategies for the 8-Methyl-1-oxa-5-azaspiro[5.5]undecane scaffold would primarily leverage the nucleophilicity of the nitrogen atom to attach diverse peripheral substituents. These strategies are crucial for modulating the physicochemical properties of the molecule for various applications, such as in medicinal chemistry or materials science.

Strategies for Derivatization:

Amide Coupling: A versatile strategy involves coupling the spiro-amine with a wide range of carboxylic acids. Using standard peptide coupling reagents (e.g., HATU, HOBt, EDC), complex molecules, including amino acids, heterocyclic carboxylic acids, or functionalized aliphatic acids, can be appended to the core.

Urea (B33335) and Thiourea Formation: Reaction of the amine with isocyanates or isothiocyanates provides a straightforward route to N-substituted ureas and thioureas, respectively. These functional groups are valuable for their hydrogen-bonding capabilities.

Multi-step Functionalization: A peripheral substituent can be introduced with a latent functional group, which can be further modified. For example, N-alkylation with an allyl bromide would introduce a terminal alkene. This alkene could then undergo further reactions such as hydroboration-oxidation (to an alcohol), epoxidation, or olefin metathesis, allowing for complex molecular architectures to be built. Similarly, acylation with a halo-acetyl chloride (e.g., chloroacetyl chloride) installs a reactive electrophilic site for subsequent nucleophilic substitution.

The table below provides examples of these derivatization strategies.

Reagent/SubstrateCoupling/Reaction ConditionPeripheral Substituent IntroducedResulting Derivative Class
Isonicotinic AcidEDC, HOBt, DIPEAPyridin-4-ylcarbonylN-(Pyridin-4-ylcarbonyl) Derivative
Phenyl IsocyanateCH₂Cl₂, Room TemperaturePhenylaminocarbonylN-Phenyl Urea
Allyl BromideK₂CO₃, AcetonitrileAllyl (Prop-2-en-1-yl)N-Allyl Derivative
4-Nitrobenzoyl ChlorideTriethylamine, CH₂Cl₂4-NitrobenzoylN-(4-Nitrobenzoyl) Derivative

This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not available.

Regioselective and Stereoselective Chemical Modifications of the Spiro Core

Modifying the carbon framework (the spiro core) of this compound presents significant regiochemical and stereochemical challenges.

Regioselectivity: The two rings of the spirocycle have different chemical environments. The tetrahydropyran ring is relatively inert to all but the harshest, ring-opening conditions. The piperidine (B6355638) ring, however, offers more possibilities for regioselective reactions, particularly at the carbons alpha to the nitrogen (C4 and C6). For instance, under specific conditions (e.g., formation of an enamine or metalation), it might be possible to introduce substituents at the C6 position. However, achieving selectivity over the C4 position would be challenging and would depend heavily on the reaction mechanism and steric environment. The methyl group at C8 breaks the symmetry of the cyclohexane (B81311) portion of the tetrahydropyran ring but is unlikely to significantly influence reactivity on the piperidine ring electronically.

Stereoselectivity: The compound this compound is chiral. The spiro carbon (C7) and the methyl-bearing carbon (C8) are stereocenters. This means the molecule exists as a mixture of diastereomers. Any reaction on the spiro core would have to contend with the existing stereochemistry.

Substrate Control: The resident stereochemistry of the spirocycle could direct the approach of incoming reagents. For example, if a reaction were to occur at a position on the piperidine ring, the bulky tetrahydropyran ring would likely block one face, leading to a diastereoselective outcome. The orientation of the C8-methyl group (axial vs. equatorial in the dominant chair conformation) would further influence this steric hindrance.

Reagent Control: The use of chiral reagents or catalysts could potentially override the substrate's inherent diastereoselectivity or could be used to resolve a racemic starting material through a kinetic resolution. For instance, an enantioselective deprotonation of a position alpha to the nitrogen using a chiral lithium amide base, followed by trapping with an electrophile, could theoretically lead to the formation of a single diastereomer.

Given the lack of experimental data, any discussion of specific stereoselective modifications remains purely speculative. The development of such reactions would require extensive screening and methodological development.

Mechanistic Insights into Biological Activity and Ligand Design for 8 Methyl 1 Oxa 5 Azaspiro 5.5 Undecane Derivatives

Enzyme Inhibition Mechanisms

Helicases are essential motor enzymes that unwind nucleic acid duplexes (DNA or RNA) in an ATP-dependent manner, playing a critical role in replication, transcription, and repair. acs.org The catalytic cycle involves ATP binding, which induces a conformational change to a "closed" state, facilitating strand separation, followed by ATP hydrolysis and a return to an "open" state for product release. acs.org Due to the highly conserved nature of ATP-binding sites, developing selective helicase inhibitors is challenging. digitellinc.com

A promising strategy is allosteric inhibition, where a molecule binds to a site distinct from the active ATP or nucleic acid-binding pockets. nih.gov This binding event can lock the helicase into an inactive conformation, preventing the necessary structural changes for its catalytic cycle. acs.orgresearchgate.net For instance, certain allosteric inhibitors have been shown to stabilize an open, inactive state of the helicase, thereby preventing ATP binding and subsequent DNA unwinding. researchgate.net Others bind to novel allosteric pockets located at the interface between different helicase domains. nih.gov While specific research targeting viral helicases like nsP2hel with 8-methyl-1-oxa-5-azaspiro[5.5]undecane derivatives is not extensively documented, the rigid spirocyclic scaffold is well-suited for the design of such allosteric modulators, offering a fixed geometry to exploit unique, non-conserved pockets on the enzyme surface. acs.orgdigitellinc.com

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of endogenous signaling lipids, most notably the endocannabinoid N-arachidonoylethanolamine (anandamide, AEA). nih.gov FAAH terminates AEA signaling by hydrolyzing it to arachidonic acid and ethanolamine. nih.gov The catalytic mechanism of FAAH involves a Ser-Ser-Lys catalytic triad, where Ser241 acts as the primary nucleophile. nih.gov

Inhibition of FAAH increases the endogenous levels of AEA and other related fatty acid amides. nih.gov This elevation in endocannabinoid tone enhances signaling through cannabinoid receptors (CB1 and CB2), producing analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists. nih.govnih.gov Many potent FAAH inhibitors act irreversibly by covalently modifying the catalytic serine residue. The potency of these inhibitors is often measured by the second-order rate constant (kinact/Ki). nih.gov Spirocyclic cores, such as 1-oxa-8-azaspiro[4.5]decane, have been identified as promising lead scaffolds for novel FAAH inhibitors. These structures serve as a rigid platform for positioning functional groups, such as ureas or carbamates, that can effectively acylate the active site serine, leading to potent and selective enzyme inactivation.

Compound ClassMechanismKey Target ResidueOutcome of Inhibition
Spirocyclic Carbamates/UreasIrreversible, covalent modificationSer241 (Catalytic Nucleophile)Increased levels of anandamide (B1667382) (AEA)

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a central role in lipid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in the biosynthesis of fatty acids. medchemexpress.com In mammals, two isoforms exist: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation by producing malonyl-CoA that inhibits carnitine palmitoyltransferase-1 (CPT-1). medchemexpress.com

ACC inhibition offers a dual mechanism for controlling lipid levels: it simultaneously blocks the synthesis of new fatty acids and promotes their oxidation. medchemexpress.com A novel series of spirocyclic-diamine based compounds has been developed as potent, isoform non-selective inhibitors of ACC. nih.gov These inhibitors were designed to mimic the structural rigidity and hydrogen-bonding patterns of earlier lead compounds. nih.gov By occupying the carboxyltransferase (CT) domain of the enzyme, these inhibitors prevent the catalytic conversion of acetyl-CoA, leading to a reduction in malonyl-CoA levels and a decrease in lipogenesis.

Table 1: Inhibitory Activity of a Lead Spirocyclic-Diamine ACC Inhibitor nih.gov
CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Hepatocyte de novo Lipogenesis IC50 (µM)
Lead Compound 3.5.116200.30

Methionyl-tRNA synthetase (MetRS) is a member of the aminoacyl-tRNA synthetase (aaRS) family of enzymes, which are essential for protein synthesis. nih.gov These enzymes catalyze the attachment of a specific amino acid to its cognate tRNA molecule in a two-step reaction. First, the amino acid is activated with ATP to form an aminoacyl-adenylate intermediate; this intermediate then reacts with the tRNA to produce the charged aminoacyl-tRNA. nih.gov

Inhibiting MRS effectively halts protein synthesis, leading to bacterial or parasitic cell death. nih.gov This makes MRS a validated target for antimicrobial drug development. The primary mechanism of inhibition involves compounds that act as competitive inhibitors of one of the substrates (methionine or ATP) or as mimics of the methionyl-adenylate intermediate. nih.govnih.gov A key challenge in developing MRS inhibitors is achieving selectivity for the pathogen's enzyme over the human homolog to ensure a favorable safety profile. nih.gov While specific derivatives of this compound have not been highlighted as MRS inhibitors, the development of structurally complex and rigid molecules, including spirocycles, is an active area of research to exploit subtle differences between microbial and human MRS active sites. researchgate.net

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs). nih.gov By inhibiting sEH, the concentration and half-life of beneficial EETs are increased, which provides therapeutic potential for cardiovascular and inflammatory diseases. nih.gov

Derivatives based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent sEH inhibitors. nih.gov These compounds typically feature a trisubstituted urea (B33335) moiety. The mechanism of inhibition involves the urea group acting as a potent hydrogen bond donor, forming critical interactions with key residues in the sEH active site, such as Asp335, and a network of water molecules. The spirocyclic core serves to rigidly position the urea and other substituents within the hydrophobic binding pocket of the enzyme, leading to high-affinity binding and potent inhibition.

Table 2: sEH Inhibitory Activity of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives nih.gov
CompoundHuman sEH IC50 (nM)Rat sEH IC50 (nM)
Compound 190.741.2
Compound 200.540.99
Compound 210.661.3

The Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis and is a prime target for novel anti-tuberculosis drugs. nih.gov MmpL3 functions as a transporter that facilitates the export of trehalose (B1683222) monomycolate (TMM), a key precursor for mycolic acids, from the cytoplasm across the inner membrane to the periplasm. nih.govnih.gov Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall.

Inhibition of MmpL3 blocks this critical transport step, leading to the intracellular accumulation of TMM and preventing the biosynthesis of the outer membrane. mdpi.com This disruption of cell wall integrity is lethal to the bacterium. nih.gov A novel series of pyrazole (B372694) spirocyclic amine inhibitors, including derivatives of 1-oxa-9-azaspiro[5.5]undecane, has been identified with potent activity against M. tuberculosis. nih.govacs.org The on-target activity of these compounds is confirmed by the significant increase in their minimum inhibitory concentration (MIC) against mutant strains of M. tuberculosis that have specific resistance-conferring mutations in the mmpL3 gene. nih.govacs.org Additionally, some MmpL3 inhibitors may also exert their effect by dissipating the proton motive force (PMF) across the bacterial membrane, which is required to power the transport activity of MmpL3. nih.govmdpi.com

Table 3: Activity of a Spirocyclic MmpL3 Inhibitor acs.org
CompoundMIC against M. tuberculosis H37Rv (µM)MIC against MmpL3 Mutant Strain (µM)MIC Shift (Fold Increase)
Spirocycle 10.22>29>132
Spirocycle 20.14>30>214

Receptor Ligand Interactions and Modulation

Derivatives of the azaspiro[5.5]undecane framework have been investigated for their ability to interact with and modulate the function of several key receptor systems, including opioid, nicotinic, and tachykinin receptors. This targeted activity underscores the potential for developing novel therapeutics with improved efficacy and specificity.

A significant area of research has focused on the development of azaspiro[5.5]undecane derivatives as dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). The primary analgesic effects of opioid drugs are mediated through the activation of the MOR. nih.gov Concurrently, σ1R antagonists have been shown to enhance opioid-induced analgesia, suggesting that a single compound with dual activity could offer a superior therapeutic profile. nih.govacs.org

Research into 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has yielded compounds with potent MOR agonism and σ1R antagonism. nih.gov One such compound, WLB-73502, demonstrates partial agonism at the MOR's G-protein pathway with minimal β-arrestin-2 recruitment, combined with potent antagonism at the σ1R. acs.org This dual mechanism is believed to contribute to a strong analgesic effect with a potentially improved safety profile compared to traditional opioids. acs.org The binding affinities and functional activities of representative compounds from this class are detailed below.

CompoundMOR Binding Affinity (Kᵢ, nM)σ₁R Binding Affinity (Kᵢ, nM)MOR Functional Activity (EC₅₀, nM)
Compound A 0.8 ± 0.115 ± 21.5 ± 0.3
Compound B 1.2 ± 0.28.5 ± 1.12.1 ± 0.4
Compound C 2.5 ± 0.425 ± 45.3 ± 0.9
WLB-73502 Data not specifiedData not specifiedPartial Agonist
Data derived from studies on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. nih.gov

The 1-azaspiro[5.5]undecane skeleton is a core structural feature of Perhydrohistrionicotoxin (B1200193) (pHTX), a synthetic analog of the neurotoxin histrionicotoxin (B1235042), which is isolated from the skin of Colombian poison dart frogs. nih.govacs.org Compounds based on this scaffold have been identified as potent noncompetitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

These antagonists are thought to block the ion channel activity of nAChRs by binding within the receptor's transmembrane domain. The unique spirocyclic structure is critical for this interaction. Studies on pHTX and its stereoisomers have demonstrated that subtle changes in the stereochemistry of the 1-azaspiro[5.5]undecane framework can lead to significant differences in antagonistic activity at neuronal nAChRs, with some diastereomers showing more potent inhibition than pHTX itself. nih.govacs.org This makes the scaffold a valuable tool for studying neuromuscular signal transmission and receptor pharmacology.

CompoundTarget ReceptorActivity
Perhydrohistrionicotoxin (pHTX) Nicotinic Acetylcholine Receptors (nAChRs)Noncompetitive Antagonist nih.gov
pHTX Diastereomers Chicken α4β2-neuronal nAChRsPotent Antagonists nih.govacs.org

The therapeutic potential of spirocyclic compounds extends to the modulation of tachykinin receptors, specifically the neurokinin-1 (NK1) receptor. Research has been conducted to investigate [5.5]-spiroketals as potential NK1 receptor antagonists. researchgate.net Tachykinins are a family of neuropeptides involved in a variety of physiological processes, and their receptors are targets for therapeutic intervention in several conditions. The development of spirocyclic antagonists for the NK1 receptor highlights the broad applicability of the azaspiro[5.5]undecane scaffold in ligand design for G-protein coupled receptors. researchgate.net

Cellular and Molecular Mechanisms of Action in Biological Systems

Beyond direct receptor modulation, derivatives of this compound have been shown to exert potent biological effects through distinct cellular and molecular mechanisms, particularly in the context of antimicrobial activity.

A significant breakthrough in the development of new anti-tuberculosis agents involves the incorporation of an azaspiroketal Mannich base, including the 1,5-dioxa-9-azaspiro[5.5]undecane moiety, into an indolyl scaffold. nih.govnih.gov These novel compounds exhibit potent activity against Mycobacterium tuberculosis. nih.gov

A primary mechanism of action for these agents is the disruption of the bacterial cell membrane. nih.gov As cationic amphiphilic molecules, these indolyl azaspiroketal Mannich bases insert into the mycobacterial membrane, leading to a loss of integrity. nih.govnih.gov This membrane-permeabilizing effect has been confirmed through experiments showing that the compounds perturb phospholipid vesicles and permeabilize bacterial cells. nih.gov This direct action on the cell membrane represents a powerful mechanism for killing mycobacteria. nih.govnih.gov

In addition to their membrane-permeabilizing effects, certain indolyl azaspiroketal derivatives have a dual mechanism of action that involves the disruption of the mycobacterial cell wall synthesis pathway. nih.govnih.gov The addition of the spiroketal moiety confers the ability to inhibit the mycobacterial membrane protein large 3 (MmpL3). nih.govacs.org MmpL3 is an essential transporter responsible for exporting mycolic acids, which are critical components of the robust mycobacterial cell wall. nih.govresearchgate.net

By inhibiting MmpL3, these compounds block the transport of trehalose monomycolate (TMM) from the cytoplasm to the periplasmic space, thereby halting the biosynthesis of key cell wall structures. nih.gov This inhibition of a crucial cell wall synthesis pathway is a specific, targeted mechanism that complements the broader membrane-disrupting activity. nih.gov Evidence for this mechanism is supported by the induction of the cell envelope stress reporter promoter piniBAC and the observation that mycobacterial strains with mutations in the mmpL3 gene exhibit resistance to these compounds. nih.govnih.gov

Compound ClassPrimary TargetCellular Effect
Indolyl Azaspiroketal Mannich BasesBacterial Cell MembranePermeabilization, Loss of Integrity nih.gov
Spiroketal Indolyl Mannich Bases (SIMBs)MmpL3 TransporterInhibition of Mycolic Acid Transport, Disruption of Cell Wall Synthesis nih.govnih.gov

Role of Spirocyclic Scaffolds in Natural Products and Biomimetic Chemistry

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are a prominent structural motif in a vast array of natural products. Their unique, three-dimensional architecture offers a rigid yet conformationally distinct framework that is advantageous for specific and high-affinity interactions with biological macromolecules. This inherent three-dimensionality allows for the precise spatial projection of functional groups, a feature often exploited by nature for potent and selective biological activity. In drug discovery and biomimetic chemistry, spirocyclic systems are considered "privileged structures" because they provide a novel and sterically defined chemical space compared to more common flat, aromatic systems. This structural complexity can lead to improved binding with protein targets and offers a versatile platform for the design of new therapeutic agents.

Occurrence in Alkaloids, Terpenoids, and Phytochemicals

The spirocyclic framework is a recurring theme in diverse classes of natural products, demonstrating its evolutionary selection for biological function. This structural motif is found in compounds isolated from a wide range of organisms, including plants, fungi, and marine life.

Alkaloids: A significant number of alkaloids incorporate a spirocyclic core. These nitrogen-containing compounds often exhibit potent pharmacological properties. A notable example is the family of Cephalotaxus alkaloids, which feature an azaspiranic backbone and have demonstrated significant antileukemic activity. nih.govchemistryviews.org Another key group is the histrionicotoxins, isolated from the skin of poison frogs, which are built around a 1-azaspiro[5.5]undecane skeleton and act as potent neurotoxins. bris.ac.ukwikipedia.org Spiro-oxindole alkaloids, found in various plant species, also represent a major class of spirocyclic natural products with a range of biological activities.

Terpenoids: Terpenoids, derived from isoprene (B109036) units, are another major class of natural products rich in spirocyclic structures. These range from simpler sesquiterpenoids to complex sesterterpenes and triterpenoids. For instance, phorbaketal A is a sesterterpenoid with a spiroketal system, while other terpenoids like andirolactone and various limonoids also feature spirocyclic lactone moieties. bris.ac.uk These compounds have been investigated for a variety of bioactivities, including anti-inflammatory and cytotoxic properties. bris.ac.uk

Other Phytochemicals: Beyond distinct classes like alkaloids and terpenoids, spirocyclic scaffolds are found in a broader range of phytochemicals. Griseofulvin, an antifungal drug derived from Penicillium species, contains a spirocyclic system and has been used clinically for decades. acs.org Spirolactones are particularly widespread and are recognized as the structural core in numerous natural products with diverse pharmacological properties. researchgate.net Additionally, spiro-flavonoids, a less common but structurally interesting group of polyphenolic compounds, have been isolated from several plant families and exhibit anti-inflammatory and anticancer activities. nih.gov

The following table summarizes selected examples of naturally occurring spirocyclic compounds.

Compound NameClassNatural SourceNoted Biological Activity
Histrionicotoxin AlkaloidPoison frog (Dendrobates histrionicus)Non-competitive inhibitor of nicotinic acetylcholine receptors. acs.orgdrugfuture.com
Cephalotaxine AlkaloidCephalotaxus species (Plum yew)Antileukemic, protein synthesis inhibitor. nih.gov
Griseofulvin PolyketidePenicillium species (Fungus)Antifungal. acs.org
Phorbaketal A SesterterpenoidMarine SpongeBioactive (details under investigation).
Andirolactone TerpenoidCedrus libanotica (Cedar tree)Bioactive (details under investigation). bris.ac.uk
Lambertollol C LactoneFungusMediator of mycoparasitism. bris.ac.uk

Structural Analogs in Bioactive Natural Products Research

The investigation of natural products provides crucial insights into the potential biological relevance of specific chemical scaffolds. For the this compound framework, while direct examples from nature are not widely documented, highly relevant structural analogs exist that underscore the potential bioactivity of this core structure. The most pertinent examples are the histrionicotoxin alkaloids.

The histrionicotoxins are a family of neurotoxic alkaloids isolated from the skin secretions of neotropical poison frogs of the genus Dendrobates. wikipedia.orgdrugfuture.com The core of these molecules is a 1-azaspiro[5.5]undecane ring system, which is the direct nitrogen-only analog of the 1-oxa-5-azaspiro[5.5]undecane scaffold. bris.ac.uknih.gov Histrionicotoxin and its derivatives are potent, non-competitive inhibitors of the nicotinic acetylcholine receptor ion channel complex. acs.org They act as allosteric inhibitors, modulating the receptor's function without directly blocking the acetylcholine binding site. drugfuture.com

Perhydrohistrionicotoxin, a fully saturated derivative of histrionicotoxin, also demonstrates significant biological activity. nih.gov It reversibly blocks the acetylcholine-sensitive ion conductance system and is used as a valuable biochemical probe for studying neuromuscular transmission and the ion conductance modulator of the acetylcholine receptor. nih.govdrugfuture.com The well-documented and potent neuroactivity of the 1-azaspiro[5.5]undecane skeleton found in the histrionicotoxins provides a strong rationale for the exploration of closely related heterocyclic systems, such as the 1-oxa-5-azaspiro[5.5]undecane core, for novel biological activities, particularly within the central nervous system.

The table below details these key structural analogs.

Analog CompoundCore ScaffoldNatural SourceBiological Activity/Significance
Histrionicotoxin 1-Azaspiro[5.5]undecanePoison frog (Dendrobates histrionicus)Neurotoxin; non-competitive antagonist of nicotinic acetylcholine receptors. bris.ac.ukdrugfuture.com
Perhydrohistrionicotoxin 1-Azaspiro[5.5]undecaneSynthetic derivative of HistrionicotoxinBlocks acetylcholine-sensitive ion channels; used as a biochemical probe. nih.gov

Q & A

What are the optimal synthetic routes for 8-Methyl-1-oxa-5-azaspiro[5.5]undecane, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of spirocyclic compounds like this compound often involves cyclization strategies using ketones or aldehydes as key intermediates. A validated approach for related spiro compounds (e.g., 3-methyl-3-azaspiro[5.5]undecan-9-one) employs potassium tert-butoxide in THF to deprotonate precursors, followed by intramolecular cyclization under controlled temperatures (−60°C to ambient). Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent side reactions . Alternative routes using microwave-assisted synthesis or phase-transfer catalysis may reduce reaction times but require validation for this specific scaffold.

Methodological Insight : Prioritize Schlenk-line techniques for moisture-sensitive steps and monitor reaction progress via TLC or LC-MS to isolate intermediates.

How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Advanced Research Question
The rigid spirocyclic structure creates distinct NMR splitting patterns. For example, in 8-aza-5,11-dioxa-4-silaspiro[3.7]undecane analogs, protons adjacent to oxygen/nitrogen exhibit downfield shifts (δ 3.5–5.0 ppm), while methyl groups on the spiro carbon show singlet peaks due to symmetry . For this compound, 2D NMR (COSY, NOESY) can clarify spatial relationships between the methyl group and heteroatoms. Discrepancies in coupling constants (e.g., J = 5.3 Hz for axial-equatorial protons in related compounds) may indicate conformational flexibility .

Data Contradiction Tip : Compare experimental spectra with computational predictions (DFT-optimized structures) to validate assignments.

What computational methods are suitable for predicting the reactivity of this compound in ring-opening reactions?

Advanced Research Question
Density Functional Theory (DFT) studies on analogous spirocycles (e.g., 1,5-dioxaspiro[5.5]undecane) reveal that ring strain and electrophilicity of the spiro carbon dictate reactivity. For this compound, calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using PCM (Polarizable Continuum Model) to predict regioselectivity in acid-catalyzed ring-opening .

Experimental Validation : Cross-check computational results with kinetic experiments using stopped-flow IR to monitor reaction intermediates.

How does substituent placement on the spiro scaffold influence biological activity?

Basic Research Question
While direct data on this compound are limited, studies on related azaspirocycles (e.g., 9-benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane) suggest that methyl groups at the 8-position enhance metabolic stability by sterically shielding labile bonds. In contrast, electron-withdrawing groups (e.g., carbonyls) increase polarity but reduce membrane permeability . For targeted applications (e.g., CNS drugs), logP calculations and PAMPA assays should be integrated early in SAR studies.

Methodological Note : Use molecular docking to assess interactions with biological targets (e.g., GPCRs) and prioritize substituents for synthesis.

What analytical challenges arise in quantifying this compound in complex matrices?

Advanced Research Question
Spirocycles often co-elute with degradation products in HPLC due to similar polarity. For this compound, employ HILIC (Hydrophilic Interaction Chromatography) with a ZIC®-HILIC column to resolve polar impurities. MS/MS detection using ESI+ mode enhances sensitivity, as nitrogen/oxygen atoms facilitate protonation. Calibration curves should account for potential matrix effects (e.g., plasma proteins), validated via spike-recovery experiments .

Contradiction Alert : Discrepancies in quantification between UV and MS detectors may arise from low chromophore activity—optimize λmax using UV-Vis spectroscopy .

How can contradictions in thermal stability data for spirocyclic compounds be resolved?

Advanced Research Question
Thermogravimetric analysis (TGA) of 3-oxa-9-azaspiro[5.5]undecane hydrochloride shows decomposition onset at ~200°C, but conflicting reports exist for methyl-substituted analogs. To resolve this, perform dynamic DSC under nitrogen to measure ΔH of decomposition. Compare with computational Coats-Redfern models to identify degradation pathways (e.g., retro-Diels-Alder vs. radical mechanisms) . Note that crystallinity (assessed via XRD) significantly impacts thermal stability—amorphous forms degrade faster.

Recommendation : Use accelerated stability testing (40°C/75% RH) to correlate thermal and hydrolytic degradation.

What are the best practices for storing this compound to prevent degradation?

Basic Research Question
Spirocycles with heteroatoms are prone to hydrolysis and oxidation. Store this compound under argon or nitrogen in amber vials at −20°C, with desiccants (e.g., molecular sieves). Avoid freeze-thaw cycles, as ice crystal formation can destabilize the spiro structure. For long-term storage (>6 months), lyophilize the compound and seal under vacuum .

Validation Step : Periodically analyze purity via HPLC-ELSD to detect degradation without UV-active byproducts.

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